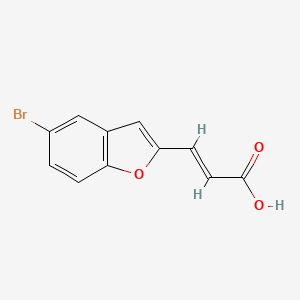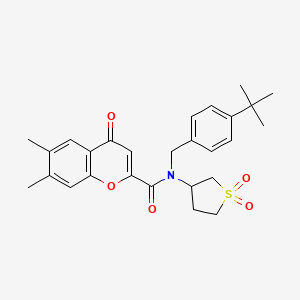methanone](/img/structure/B12118929.png)
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl](4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is an organic compound that features a benzothiazole ring fused to a pyridine ring, with a piperidine moiety attached via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone typically involves multi-step organic reactions. One common route starts with the formation of the benzothiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperidine moiety through a methanone linkage.
Formation of Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Pyridine Ring: The benzothiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of Piperidine Moiety: The final step involves the reaction of the pyridine-benzothiazole intermediate with 4-methylpiperidine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.
Substitution: The benzothiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution on the benzothiazole ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the pyridine ring can be achieved using alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Methanol derivatives.
Substitution: Various substituted benzothiazole and pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent and a modulator of neurological pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. In neurological applications, it may modulate neurotransmitter receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Unique due to its specific combination of benzothiazole, pyridine, and piperidine moieties.
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone: Features a phenyl group on the piperidine ring, which may alter its biological activity.
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-yl)pyridin-3-ylmethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H19N3OS |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-11-22(12-9-13)19(23)14-5-4-10-20-17(14)18-21-15-6-2-3-7-16(15)24-18/h2-7,10,13H,8-9,11-12H2,1H3 |
Clé InChI |
SYOXQSMABPKBML-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)
![N-tert-butyl-2-[(4-ethoxyphenyl)formamido]acetamide](/img/structure/B12118859.png)
![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxole 5,5-dioxide](/img/structure/B12118865.png)




![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12118914.png)




![Ethyl 7-(3-methylthiophen-2-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12118937.png)
![6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid](/img/structure/B12118938.png)
